Ethyl bromotetradecanoate
Description
Significance of Halogenated Esters as Versatile Synthetic Intermediates
Halogenated esters are prized in organic synthesis for their dual reactivity. The electron-withdrawing nature of the ester group acidifies the α-proton, facilitating enolate formation, while the halogen atom serves as an excellent leaving group in nucleophilic substitution reactions. acs.org This duality allows for a wide array of chemical transformations.
α-Bromoesters, a prominent class of halogenated esters, are particularly significant. asianpubs.org Their utility spans a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions. arkat-usa.orgresearchgate.net They are key reactants in the renowned Reformatsky reaction, where they react with aldehydes or ketones in the presence of zinc to form β-hydroxy esters, crucial motifs in many natural products and pharmaceuticals. testbook.comchemistnotes.comorganic-chemistry.org Furthermore, α-bromoesters are precursors for the synthesis of α-amino acids, α,β-dehydroamino acid derivatives, and various heterocyclic compounds. arkat-usa.orgorganic-chemistry.org The ability to undergo nucleophilic substitution with a wide range of nucleophiles makes them indispensable tools for molecular construction. researchgate.netclockss.orgkoreascience.kr
The reactivity of α-bromoesters can be finely tuned. For instance, the use of different metals in Reformatsky-type reactions, such as low-valent iron or copper, can offer milder and more efficient conditions. organic-chemistry.org Moreover, advancements in photoredox catalysis have opened new avenues for the coupling of α-bromoesters. nih.gov
Overview of Ethyl Bromotetradecanoate's Structural Context within Long-Chain Aliphatic Compounds
This compound, also known as ethyl 2-bromomyristate, is a derivative of tetradecanoic acid (myristic acid), a saturated fatty acid with a 14-carbon chain. nist.govcymitquimica.com Its structure consists of a long, unbranched hydrocarbon tail, which classifies it as a long-chain aliphatic compound. wikipedia.orgmsu.edu Aliphatic compounds are organic molecules in which the carbon atoms are linked in open chains, and they form the backbone of many lipids and natural products. allen.inacs.orgcdnsciencepub.com
The introduction of a bromine atom at the carbon adjacent to the ester carbonyl group (the α-position) is the defining feature of this compound. This specific placement of the bromine atom is critical to its chemical reactivity, making the α-carbon an electrophilic center susceptible to nucleophilic attack.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 14980-92-8 |
| Molecular Formula | C16H31BrO2 |
| Molecular Weight | 335.32 g/mol chemical-suppliers.eu |
| Boiling Point | 128-133 °C at 0.1 mm Hg chemical-suppliers.eu |
| Density | 1.062 g/mL at 25 °C chemical-suppliers.eu |
| Refractive Index | n20/D 1.459 (lit.) lookchem.com |
This table presents key physical properties of this compound, providing a snapshot of its fundamental characteristics.
Scope and Research Objectives for the Advanced Study of this compound
The study of this compound is driven by its potential as a specialized building block in the synthesis of complex, long-chain molecules. Research objectives surrounding this compound are multifaceted and focus on leveraging its unique structure for specific synthetic outcomes.
One primary research goal is its use as a reagent for introducing a C14 alkyl chain into a target molecule. guidechem.com This is particularly relevant in the synthesis of modified lipids, surfactants, and other amphiphilic molecules where the long aliphatic chain imparts specific physical properties, such as hydrophobicity.
Another key objective is its application in reactions that form new carbon-carbon bonds under specific stereochemical control. For example, its use in asymmetric versions of the Reformatsky or other nucleophilic substitution reactions could lead to the synthesis of chiral long-chain hydroxy acids or amino acids, which are valuable components of biologically active molecules. researchgate.net
Furthermore, investigations into the reactivity of this compound under novel reaction conditions, such as those employing transition-metal catalysis or photoredox catalysis, aim to develop more efficient and selective methods for its derivatization. nih.govresearchgate.net These studies seek to expand the synthetic toolbox available to chemists for the construction of complex natural products and their analogs that contain long aliphatic chains. The Blaise reaction, which forms β-ketoesters from α-bromoesters and nitriles, represents another avenue of research where this compound could be employed to generate long-chain ketoesters. wikipedia.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 14-bromotetradecanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31BrO2/c1-2-19-16(18)14-12-10-8-6-4-3-5-7-9-11-13-15-17/h2-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLIVXWAVRICWQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCCCCCCCCBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90992223 | |
| Record name | Ethyl 14-bromotetradecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90992223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71648-29-8 | |
| Record name | Ethyl bromotetradecanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071648298 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 14-bromotetradecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90992223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl bromotetradecanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.849 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Ethyl Bromotetradecanoate and Its Advanced Derivatives
Functionalization and Derivatization Strategies
The dual functionality of ethyl bromotetradecanoate makes it a versatile building block for more complex molecules. Reactions can be targeted at the electrophilic carbon bearing the bromine atom or at the ester moiety.
The bromine atom at the α-position is a good leaving group, making this carbon susceptible to nucleophilic substitution (SN2) reactions. libretexts.org This allows for the formation of new carbon-carbon bonds.
Alkylation: The introduction of alkyl groups can be achieved using organometallic reagents. Organocuprates, such as lithium dialkylcuprates (Gilman reagents), are particularly effective for SN2 reactions with alkyl halides, as they are powerful nucleophiles that can form C-C bonds efficiently. masterorganicchemistry.comyoutube.com
Arylation: Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The α-arylation of esters, including bromo-esters, can be accomplished using a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. This allows for the direct coupling of an aryl group (from an aryl bromide or chloride) to the α-carbon of the ester. nih.gov Catalyst systems often employ bulky, electron-rich phosphine ligands with palladium sources like Pd(OAc)₂ or Pd₂(dba)₃. nih.gov This methodology has been used to synthesize derivatives of important pharmaceuticals. nih.gov The use of these catalysts enables the arylation of ester enolates to create compounds with quaternary carbon centers. nih.gov
| Reaction Type | Nucleophile/Reagent | Catalyst/Conditions | Product Type |
|---|---|---|---|
| Alkylation | Lithium Dialkylcuprate (R₂CuLi) | Typically etheral solvent at low temperature | α-Alkyl Tetradecanoate (B1227901) Ester |
| Arylation | Aryl Halide (Ar-X) | Pd(0) catalyst, phosphine ligand, strong base (e.g., LiHMDS) | α-Aryl Tetradecanoate Ester |
The ester group itself can be transformed into a range of other functional groups, providing further pathways for creating complex molecules.
Hydrolysis : The ester can be hydrolyzed back to the carboxylic acid. This reaction can be catalyzed by either acid or base. libretexts.orglibretexts.org Acid-catalyzed hydrolysis is the reverse of Fischer esterification and is an equilibrium process. libretexts.orgchemguide.co.uk Basic hydrolysis, known as saponification, uses a stoichiometric amount of a base (e.g., NaOH) and is an irreversible reaction that yields the carboxylate salt and the alcohol. libretexts.orgchemguide.co.uk
Reduction : The ester can be reduced to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting esters to primary alcohols. masterorganicchemistry.comlibretexts.orgcommonorganicchemistry.com The reaction proceeds via the formation of an aldehyde intermediate, which is immediately further reduced to the alcohol. masterorganicchemistry.com Weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce esters. libretexts.orgquora.com
Transesterification : The ethyl group of the ester can be exchanged for a different alkyl group by reacting it with another alcohol in the presence of an acid or base catalyst. This is an equilibrium-driven process.
These fundamental transformations allow the ester group to serve as a versatile handle for constructing a wide array of molecular architectures from the this compound scaffold.
Green Chemistry Principles in this compound Synthesis
The traditional synthesis of this compound often involves the Hell-Volhard-Zelinsky (HVZ) reaction. This process typically starts with tetradecanoic acid (myristic acid), which is first esterified with ethanol (B145695). The resulting ethyl tetradecanoate is then α-brominated using bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃) libretexts.orglibretexts.orgopenstax.orgorganic-chemistry.orgmasterorganicchemistry.comwikipedia.org. While effective, this method utilizes hazardous reagents like elemental bromine and phosphorus tribromide and often requires organic solvents. Green chemistry principles seek to mitigate these issues through alternative reaction media and more efficient chemical transformations.
A key goal of green chemistry is to reduce or eliminate the use of volatile and often toxic organic solvents. Research into related transformations demonstrates the feasibility of solvent-free and aqueous reaction conditions.
Solvent-Free Synthesis: Mechanochemical methods, which use mechanical force (e.g., ball milling) instead of solvents to initiate reactions, represent a significant advancement in green synthesis. For instance, a solvent-less, catalyst-free protocol for the three-component synthesis of α-halo alkylboronic esters has been successfully developed, showcasing the power of mechanochemistry to drive reactions between solids nih.gov. While not applied directly to the HVZ reaction, the principle of solvent-free synthesis has been demonstrated for the α-bromination of ketones using N-Bromosuccinimide (NBS) under solid-phase conditions or with minimal solvent nih.govtandfonline.com. These approaches suggest that a solvent-free bromination of ethyl tetradecanoate could be a viable green alternative.
Aqueous Media: Performing reactions in water is highly desirable from an environmental perspective. While the HVZ reaction itself is sensitive to water, alternative bromination methods are being developed in aqueous systems. For example, a two-phase bromination process using a tetraalkylammonium hydroxide (B78521) as a base has been developed for the synthesis of α-bromolactones, which involves an aqueous phase in the crucial ring-closing step beilstein-journals.org. Another approach involves the use of a bromide-bromate couple in an aqueous medium for the bromination of aromatic heterocycles, avoiding the need for elemental bromine and organic solvents. A patent from 1959 also described a process for producing α-bromo esters from α-hydroxy esters using aqueous hydrogen bromide, where water is continuously removed to drive the reaction google.com. These methodologies point toward the potential for developing water-based systems for the synthesis of this compound.
Atom economy is a core concept in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product.
The traditional Hell-Volhard-Zelinsky route to ethyl 2-bromotetradecanoate proceeds in two main steps from tetradecanoic acid:
Esterification: C₁₃H₂₇COOH + CH₃CH₂OH → C₁₃H₂₇COOCH₂CH₃ + H₂O
α-Bromination: C₁₃H₂₇CH₂COOCH₂CH₃ + Br₂ --(PBr₃ cat.)--> C₁₃H₂₇CH(Br)COOCH₂CH₃ + HBr
The atom economy for this process is calculated as: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
Table 2: Atom Economy Calculation for the Traditional Synthesis of this compound
| Compound | Formula | Molecular Weight ( g/mol ) | Role |
| Tetradecanoic Acid | C₁₄H₂₈O₂ | 228.37 | Reactant |
| Ethanol | C₂H₆O | 46.07 | Reactant |
| Bromine | Br₂ | 159.81 | Reactant |
| This compound | C₁₆H₃₁BrO₂ | 335.32 | Product |
| Water | H₂O | 18.02 | Byproduct |
| Hydrogen Bromide | HBr | 80.91 | Byproduct |
| Total Reactant Mass | 434.25 | ||
| Calculation | (335.32 / 434.25) * 100 | 77.22% |
The calculated atom economy of 77.22% indicates that a significant portion of the reactant mass is converted into byproducts (H₂O and HBr). Improving atom economy would require designing a reaction where more of the reactant atoms are incorporated into the final product, such as a direct addition reaction.
Elucidation of Reaction Mechanisms and Reactivity Profiles
Nucleophilic Substitution Pathways at the Brominated Carbon
The bromine atom at the α-position to the ester carbonyl group makes ethyl 2-bromotetradecanoate an active participant in nucleophilic substitution reactions. The specific mechanism, whether unimolecular (SN1) or bimolecular (SN2), is dictated by several factors, including the nature of the nucleophile, solvent conditions, and steric hindrance around the reaction center. youtube.commasterorganicchemistry.com
Mechanistic Studies of SN1 and SN2 Processes
Ethyl 2-bromotetradecanoate is a secondary alkyl halide, placing it at a mechanistic crossroads where both SN1 and SN2 pathways are conceivable. youtube.comyoutube.com
The SN2 mechanism involves a single, concerted step where a nucleophile attacks the electrophilic carbon atom from the backside, simultaneously displacing the bromide leaving group. libretexts.org This process proceeds through a high-energy pentacoordinate transition state. The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile (second-order kinetics). libretexts.orgmasterorganicchemistry.com For ethyl 2-bromotetradecanoate, a strong, unhindered nucleophile would favor this pathway, leading to an inversion of stereochemistry at the chiral center if the starting material were optically active.
The SN1 mechanism is a two-step process that begins with the slow, rate-determining departure of the leaving group to form a planar secondary carbocation intermediate. youtube.com This carbocation is then rapidly attacked by a nucleophile from either face. The rate of an SN1 reaction depends only on the concentration of the substrate (first-order kinetics). youtube.com This pathway is favored under conditions that stabilize the carbocation intermediate, such as the use of weak nucleophiles and polar protic solvents. youtube.com The planar nature of the carbocation intermediate typically leads to the formation of a racemic mixture of products. chemistrysteps.com
Role of Solvent Effects and Reagent Sterics on Selectivity
The competition between SN1 and SN2 pathways for ethyl 2-bromotradecanoate is heavily influenced by the reaction environment and the structure of the reactants.
Solvent Effects: The choice of solvent is critical in directing the reaction mechanism.
Polar protic solvents (e.g., water, ethanol (B145695), methanol) have the ability to stabilize both the leaving group anion and the carbocation intermediate through hydrogen bonding. youtube.comyoutube.com This stabilization lowers the energy barrier for the initial ionization step, thus strongly favoring the SN1 pathway.
Polar aprotic solvents (e.g., acetone, DMSO, DMF) can solvate cations but are less effective at solvating anions. This leaves the nucleophile more "naked" and reactive, thereby accelerating the bimolecular SN2 reaction. youtube.com
Interactive Table: Influence of Solvent on Nucleophilic Substitution Pathway
| Solvent Type | Examples | Favored Pathway | Rationale |
|---|---|---|---|
| Polar Protic | Water, Ethanol | SN1 | Stabilizes carbocation intermediate and leaving group anion |
| Polar Aprotic | Acetone, DMSO | SN2 | Enhances nucleophilicity by poorly solvating the nucleophile |
Reagent Sterics: Steric hindrance refers to the spatial obstruction caused by bulky chemical groups that hinders reactions. chemistrysteps.commasterorganicchemistry.com
Substrate Sterics: In ethyl 2-bromotetradecanoate, the electrophilic carbon is attached to a hydrogen, a carboxylate group, and a long (dodecyl) alkyl chain. This long chain presents significant steric bulk, which can impede the backside attack required for an SN2 reaction. libretexts.org The more crowded the environment around the reacting carbon, the slower the SN2 reaction. libretexts.orglibretexts.org
Nucleophile/Reagent Sterics: The size of the attacking nucleophile is also a key determinant. Large, bulky nucleophiles (e.g., tert-butoxide) will react much more slowly via an SN2 mechanism compared to smaller nucleophiles (e.g., hydroxide (B78521) or methoxide) due to increased steric repulsion in the transition state. utdallas.edu
Radical Reaction Chemistry of Ethyl Bromotetradecanoate
Beyond ionic pathways, the carbon-bromine bond in this compound can undergo homolytic cleavage to participate in free-radical reactions, typically initiated by heat or UV light. byjus.com
Initiation, Propagation, and Termination Mechanisms
Radical reactions proceed via a chain mechanism involving three distinct stages: byjus.comproprep.com
Initiation: The reaction begins with the homolytic cleavage of a weak bond to generate two radicals. This can be achieved by applying UV light to a molecule like bromine (Br₂) or using a radical initiator like AIBN (azobisisobutyronitrile). youtube.com
Example: Br₂ + UV light → 2 Br•
Propagation: These steps maintain the chain reaction. A radical abstracts an atom to form a new bond and a new radical. In a hypothetical radical substitution on the alkyl chain of this compound, a bromine radical might abstract a hydrogen atom, creating an alkyl radical. This alkyl radical then reacts with a molecule of Br₂ to form the product and regenerate a bromine radical, which can continue the chain. byjus.comyoutube.com
Step 1: R-H + Br• → R• + HBr
Step 2: R• + Br₂ → R-Br + Br•
Termination: The chain reaction concludes when two radicals combine to form a stable, non-radical species. This depletes the concentration of radicals needed for propagation. youtube.com
Examples: Br• + Br• → Br₂; R• + Br• → R-Br; R• + R• → R-R
Stereochemical Outcomes in Radical Transformations
The stereochemistry of radical reactions is largely dictated by the geometry of the radical intermediate. youtube.com When a radical is formed at a chiral center, as would be the case if the hydrogen at the C-2 position of this compound were abstracted, the carbon atom re-hybridizes from sp³ (tetrahedral) to sp² (trigonal planar). chemistrysteps.comlibretexts.org
This planar radical intermediate can then be attacked by another molecule (e.g., Br₂) from either face with nearly equal probability. chemistrysteps.comlibretexts.org Consequently, if the reaction creates a new stereocenter or occurs at an existing one, the product is typically a racemic mixture of both possible enantiomers. This lack of stereoselectivity is a characteristic feature of many radical reactions. youtube.com
Organometallic Reactions and Carbon-Carbon Bond Formation
This compound can serve as a precursor for organometallic reagents, which are powerful nucleophiles used for creating new carbon-carbon bonds. libretexts.orgresearchgate.net
The formation of a Grignard reagent, a type of organomagnesium compound, is a common reaction for alkyl halides. wikipedia.orglibretexts.org This involves reacting the alkyl halide with magnesium metal in an anhydrous ether solvent. byjus.commasterorganicchemistry.com
Hypothetical Formation: R-Br + Mg → R-MgBr
However, a significant challenge arises with ethyl 2-bromotetradecanoate. The ester functional group is electrophilic and readily reacts with highly nucleophilic and basic Grignard reagents. masterorganicchemistry.com Therefore, attempting to prepare a Grignard reagent from this molecule would likely lead to immediate self-destruction, where one newly formed Grignard molecule attacks the ester of another molecule.
Alternative C-C bond-forming reactions that are compatible with ester functionalities are therefore more suitable. One prominent example is the Reformatsky reaction . In this reaction, an α-halo ester reacts with zinc dust to form an organozinc intermediate. This organozinc reagent is less reactive than a Grignard reagent and does not readily react with esters. It will, however, add to more reactive carbonyl compounds like aldehydes and ketones to form β-hydroxy esters.
Interactive Table: Comparison of Organometallic Reactions for Ethyl 2-Bromotetradecanoate
| Reaction | Metal | Reagent Compatibility with Ester | Primary C-C Bond Formation Product |
|---|---|---|---|
| Grignard Reaction | Magnesium (Mg) | No (Reagent attacks ester) | Leads to self-reaction/polymerization |
| Reformatsky Reaction | Zinc (Zn) | Yes | β-Hydroxy ester (after reacting with an aldehyde/ketone) |
These alternative pathways, such as the Reformatsky reaction or the formation of organocuprates, allow for the strategic use of this compound as a building block in the synthesis of more complex molecules by forming new carbon-carbon bonds. cambridge.orgorganic-chemistry.org
Grignard Reagent and Organolithium Chemistry
The reaction of α-halo esters like this compound with highly nucleophilic organometallic reagents such as Grignard (RMgX) and organolithium (RLi) compounds is complex. These reagents are strong bases and potent nucleophiles that readily attack the electrophilic carbonyl carbon of the ester. mnstate.edulibretexts.org
The generally accepted mechanism for the reaction with Grignard reagents involves a twofold addition. masterorganicchemistry.comyoutube.com
First Nucleophilic Addition: The Grignard reagent attacks the carbonyl carbon of this compound, breaking the pi bond and forming a tetrahedral intermediate. masterorganicchemistry.comyoutube.com
Elimination: This intermediate is unstable and collapses, reforming the carbonyl double bond and expelling the ethoxide (-OEt) as a leaving group. The product at this stage is a ketone. masterorganicchemistry.com
Second Nucleophilic Addition: The newly formed ketone is more reactive than the initial ester towards the Grignard reagent. A second equivalent of the Grignard reagent rapidly attacks the ketone's carbonyl carbon. masterorganicchemistry.com
Protonation: This addition results in the formation of a tertiary alkoxide. A final acidic workup step protonates the alkoxide to yield a tertiary alcohol as the final product. mnstate.edumasterorganicchemistry.com
Organolithium reagents react with esters in a manner analogous to Grignard reagents, also typically leading to tertiary alcohols after a double addition and subsequent acidic workup. masterorganicchemistry.com Organolithium reagents are generally more reactive than their Grignard counterparts.
A significant competing reaction is the formation of an enolate. As strong bases, both Grignard and organolithium reagents can deprotonate the α-carbon (the carbon bearing the bromine atom). libretexts.orgorganic-chemistry.org This is particularly true for sterically hindered reagents. The formation of a lithium or magnesium enolate can prevent addition to the carbonyl group.
It is crucial to distinguish this from the preparation of a Grignard reagent from an alkyl halide. If magnesium metal were reacted with this compound, the Grignard reagent would form at the carbon-bromine bond. chemguide.co.uk However, the prompt concerns the reaction of this compound with an external Grignard reagent.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. While traditionally employed with aryl and vinyl halides, advancements have extended their scope to include alkyl halides like this compound. nih.govwikipedia.org
Suzuki-Miyaura Coupling: This reaction couples an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org For this compound, the reaction would form a new carbon-carbon bond at the bromine-bearing carbon. The catalytic cycle generally proceeds through three key steps: libretexts.orgyoutube.com
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex.
Transmetalation: The organic group from the organoboron species is transferred to the palladium center, displacing the halide. This step requires a base. wikipedia.org
Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the final product and regenerating the Pd(0) catalyst. youtube.com
Sonogashira Coupling: This reaction creates a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org It characteristically uses a palladium catalyst and a copper(I) co-catalyst with an amine base. organic-chemistry.org The mechanism involves two interconnected catalytic cycles:
Palladium Cycle: Similar to the Suzuki coupling, it begins with the oxidative addition of the Pd(0) catalyst to the this compound.
Copper Cycle: The copper(I) acetylide, formed by the reaction of the terminal alkyne with the copper(I) salt and base, acts as the active nucleophile. The key step is the transmetalation of the alkynyl group from the copper acetylide to the Pd(II) complex. Subsequent reductive elimination yields the coupled product, an alkynyl-substituted tetradecanoate (B1227901) ester, and regenerates the Pd(0) catalyst. youtube.com
Heck Reaction: The Heck (or Mizoroki-Heck) reaction typically couples an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgrsc.org While less common for saturated alkyl halides, reactions involving activated or unactivated alkyl halides have been developed. nih.gov The catalytic cycle involves: libretexts.org
Oxidative Addition: A Pd(0) species adds to the C-Br bond of this compound to form an alkylpalladium(II) intermediate.
Migratory Insertion: The alkene coordinates to the palladium complex and then inserts into the palladium-carbon bond.
β-Hydride Elimination: A hydrogen atom from a β-carbon (relative to the palladium) is eliminated, forming the new alkene product and a hydridopalladium complex.
Reductive Elimination: The base regenerates the Pd(0) catalyst from the hydridopalladium species.
Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Coupling Partner | Catalyst System | Typical Product with Ethyl 2-Bromotetradecanoate |
|---|---|---|---|
| Suzuki-Miyaura | Organoboron (e.g., R-B(OH)₂) | Pd(0) catalyst + Base | Ethyl 2-R-tetradecanoate |
| Sonogashira | Terminal Alkyne (e.g., R-C≡CH) | Pd(0) catalyst + Cu(I) co-catalyst + Base | Ethyl 2-(alkynyl)-tetradecanoate |
| Heck | Alkene (e.g., R-CH=CH₂) | Pd(0) catalyst + Base | Substituted alkene derived from tetradecanoate |
Zinc-Mediated Reformatsky and Related Reactions
The Reformatsky reaction is a hallmark reaction of α-halo esters, condensing them with aldehydes or ketones using metallic zinc to produce β-hydroxy esters. wikipedia.org Organozinc reagents, also known as Reformatsky enolates, are key intermediates. wikipedia.orglibretexts.org
The reaction mechanism proceeds as follows:
Organozinc Formation: Zinc metal undergoes oxidative addition by inserting into the carbon-bromine bond of this compound. This forms an organozinc reagent, properly described as a zinc enolate. wikipedia.orglibretexts.org These enolates are less reactive than Grignard reagents or lithium enolates, which prevents them from self-condensing with the ester group of another molecule. wikipedia.orglibretexts.org
Coordination: The carbonyl oxygen of an added aldehyde or ketone coordinates to the zinc atom of the enolate.
C-C Bond Formation: A six-membered, chair-like transition state is formed, leading to the creation of a new carbon-carbon bond between the α-carbon of the ester and the carbonyl carbon of the aldehyde or ketone. wikipedia.orglibretexts.org
Workup: An acidic workup protonates the resulting zinc alkoxide to yield the final β-hydroxy ester and removes the zinc salts. wikipedia.orglibretexts.org
The structure of the Reformatsky reagent has been studied, and it is known to form dimeric structures in solution, such as in THF. wikipedia.orglibretexts.org The stereochemistry of these dimers can influence the reaction's outcome.
Ester Group Reactivity and Transformations
The ester functional group in this compound is susceptible to various nucleophilic substitution reactions, primarily transesterification and hydrolysis.
Transesterification Kinetics and Mechanistic Insights
Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. For this compound, this involves reacting it with another alcohol (R'-OH) in the presence of an acid or base catalyst to form a new ester (R'-O-tetradecanoate) and ethanol.
The kinetics of transesterification are influenced by several factors, including temperature, catalyst concentration, and the molar ratio of alcohol to ester. unl.edu Studies on various ethyl esters have shown that the reaction rate can be affected by the length of the carboxylic acid chain. researchgate.net Increased chain length can introduce steric hindrance and diffusional effects that may slow the reaction rate and increase the activation energy. researchgate.net
Mechanistically, lipase-catalyzed transesterification often follows a Ping-Pong Bi-Bi mechanism. nih.gov In this model, the enzyme first binds to the ester (this compound), releasing the first product (ethanol). The acylated enzyme intermediate then binds to the second substrate (the new alcohol), leading to the formation of the new ester product and regeneration of the enzyme. nih.gov
Table 2: Factors Influencing Transesterification Kinetics
| Factor | Effect on Reaction Rate | Rationale |
|---|---|---|
| Temperature | Increases (up to enzyme denaturation point for biocatalysis) | Provides sufficient activation energy for the reaction. nih.gov |
| Catalyst Concentration | Increases | Provides more active sites for the reaction to occur. |
| Alcohol/Ester Molar Ratio | Increases (up to a point, excess can inhibit) | Shifts the equilibrium towards the products according to Le Chatelier's principle. |
| Alkyl Chain Length | May decrease | Potential for increased steric hindrance and diffusional limitations. researchgate.net |
Controlled Hydrolysis and Saponification for Carboxylic Acid Derivatization
Hydrolysis is the cleavage of the ester bond by reaction with water to produce a carboxylic acid (bromotetradecanoic acid) and an alcohol (ethanol). This reaction can be catalyzed by either an acid or a base.
Acid-Catalyzed Hydrolysis: This is a reversible process. The carbonyl oxygen is protonated by the acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction where a hydroxide ion acts as the nucleophile, attacking the carbonyl carbon. The resulting carboxylate anion is deprotonated and is resistant to further nucleophilic attack, driving the reaction to completion. Subsequent acidification is required to obtain the neutral carboxylic acid.
These hydrolysis reactions are fundamental for converting this compound into bromotetradecanoic acid. This resulting carboxylic acid can then be subjected to derivatization , a process that modifies a compound to make it more suitable for analysis, typically by gas chromatography (GC). sigmaaldrich.com Carboxylic acids are often polar and non-volatile, making them difficult to analyze directly by GC. Derivatization converts them into more volatile and thermally stable forms, such as esters or silyl (B83357) ethers. researchgate.net For example, the produced bromotetradecanoic acid could be reacted with a reagent like boron trifluoride in ethanol (BF₃·EtOH) to form its ethyl ester, which is more amenable to GC analysis. nih.gov
Advanced Analytical Characterization in Research Investigations
High-Resolution Mass Spectrometry for Structural Elucidation and Purity Assessment
Detailed studies employing high-resolution mass spectrometry techniques such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) specifically for Ethyl bromotetradecanoate are not available in the reviewed scientific literature. These soft ionization techniques are crucial for accurately determining the molecular weight and elemental composition of organic molecules.
Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) Techniques
No specific research detailing the application of ESI or APCI-MS to this compound has been found. Such analyses would typically provide data on the protonated molecule [M+H]⁺ or other adducts, allowing for high-precision mass measurements to confirm the elemental formula.
Tandem Mass Spectrometry (MS/MS) for Fragment Analysis of Derivatives
Similarly, there is a lack of published data on the tandem mass spectrometry (MS/MS) analysis of this compound or its derivatives. This technique is instrumental in structural elucidation by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. This fragmentation pattern provides valuable information about the molecule's connectivity and functional groups.
Multidimensional Nuclear Magnetic Resonance Spectroscopy
A thorough search of scientific databases did not yield any published studies on the multidimensional Nuclear Magnetic Resonance (NMR) spectroscopic analysis of this compound.
2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Complex Structure Assignments
There is no available research that reports the use of 2D NMR techniques like Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), or Heteronuclear Multiple Bond Correlation (HMBC) for the structural assignment of this compound. These powerful techniques are essential for unambiguously assigning proton (¹H) and carbon (¹³C) signals and determining the complete bonding framework of a molecule.
Solid-State NMR for Material Characterization
The scientific literature lacks any studies on the characterization of this compound in the solid state using Solid-State NMR (ssNMR). This technique is valuable for studying the conformation, packing, and dynamics of molecules in solid materials.
Hyphenated Chromatographic Techniques
While this compound has been identified as a component in mixtures analyzed by GC-MS, detailed studies focusing on its analytical behavior using various hyphenated chromatographic techniques are not present in the available literature nih.govosti.gov. Such research would involve coupling a separation technique, like gas or liquid chromatography, with a spectroscopic detector to provide comprehensive qualitative and quantitative analysis.
GC-MS and LC-MS for Reaction Monitoring and Mixture Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for the analysis of this compound, particularly in monitoring reaction progress and analyzing complex mixtures.
GC-MS Analysis:
GC-MS is well-suited for the analysis of volatile and thermally stable compounds like this compound. The compound is separated from other components of a mixture based on its boiling point and interaction with the stationary phase of the GC column. Following separation, the eluted molecules are ionized and fragmented in the mass spectrometer, yielding a unique mass spectrum that serves as a molecular fingerprint.
The electron ionization (EI) mass spectrum of this compound is available in the NIST Chemistry WebBook nist.govnist.gov. The mass spectrum displays a characteristic fragmentation pattern that can be used for its unambiguous identification. Key fragments and their corresponding mass-to-charge ratios (m/z) are crucial for structural elucidation. While a detailed fragmentation analysis is beyond the scope of this article, the molecular ion peak and isotopic pattern resulting from the presence of a bromine atom are significant identifiers.
LC-MS Analysis:
For less volatile derivatives or when analyzing complex matrices, LC-MS provides a robust alternative. While direct analysis of this compound by LC-MS is feasible, derivatization can be employed to enhance ionization efficiency and chromatographic separation. In research settings, LC-MS is instrumental in tracking the consumption of starting materials and the formation of this compound during a synthesis, providing real-time kinetic data. The technique's high sensitivity and selectivity are particularly advantageous when dealing with low concentration analytes in intricate mixtures. For instance, LC-MS/MS methods have been developed for the determination of other fatty acid ethyl esters in various matrices, demonstrating the applicability of this technique to the broader class of compounds nih.gov.
Table 1: GC-MS and LC-MS Parameters for Ethyl Ester Analysis
| Parameter | GC-MS | LC-MS/MS |
| Column | Capillary column (e.g., DB-5ms) | C18 or other suitable reversed-phase column |
| Ionization Mode | Electron Ionization (EI) | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) |
| Mass Analyzer | Quadrupole, Ion Trap, or Time-of-Flight (TOF) | Triple Quadrupole (QqQ), TOF, or Orbitrap |
| Typical Application | Purity assessment, identification of volatile byproducts | Reaction monitoring, analysis of complex mixtures, quantification |
Preparative Chromatography for Advanced Purification Methodologies
When high-purity this compound is required for subsequent reactions or detailed characterization, preparative chromatography is the method of choice. This technique operates on the same principles as analytical chromatography but is scaled up to handle larger quantities of material.
Preparative High-Performance Liquid Chromatography (HPLC):
Preparative HPLC is a powerful technique for isolating and purifying compounds from complex mixtures. The selection of the stationary and mobile phases is critical for achieving optimal separation. For a moderately polar compound like this compound, reversed-phase HPLC is a common approach.
A typical preparative HPLC method for this compound would involve:
Stationary Phase: A C18-functionalized silica (B1680970) gel is a suitable choice, offering good retention and selectivity for long-chain esters.
Mobile Phase: A gradient elution using a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, allows for the efficient separation of the target compound from both more polar and less polar impurities. The gradient would typically start with a higher proportion of water and gradually increase the organic solvent concentration.
Detection: A UV detector is commonly used, although its sensitivity depends on the presence of a chromophore. For compounds with weak UV absorbance, an evaporative light scattering detector (ELSD) or a refractive index (RI) detector can be employed.
The goal of preparative HPLC is to maximize throughput while maintaining the desired level of purity. This often involves optimizing loading capacity, flow rate, and fraction collection parameters lcms.czwarwick.ac.uk.
Table 2: Hypothetical Preparative HPLC Parameters for this compound Purification
| Parameter | Condition |
| Column | C18, 10 µm particle size, 50 x 250 mm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 70% B to 100% B over 20 minutes |
| Flow Rate | 50 mL/min |
| Detection | UV at 210 nm or ELSD |
| Injection Volume | 1-5 mL of a concentrated sample solution |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Reaction Progress Monitoring
Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provide valuable information about the functional groups present in a molecule and can be used to monitor the progress of a reaction.
FT-IR Spectroscopy:
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The absorption frequencies are characteristic of specific functional groups. The FT-IR spectrum of this compound has been recorded and is available in the PubChem database nih.gov.
Key characteristic absorption bands expected in the FT-IR spectrum of this compound include:
C-H stretching: Strong absorptions in the 2850-3000 cm⁻¹ region, characteristic of the long alkyl chain.
C=O stretching: A strong, sharp absorption band around 1740 cm⁻¹, indicative of the ester carbonyl group. The exact position can provide information about the electronic environment of the carbonyl group.
C-O stretching: Absorptions in the 1100-1300 cm⁻¹ region corresponding to the C-O single bonds of the ester functionality.
C-Br stretching: A weaker absorption in the fingerprint region, typically between 500 and 700 cm⁻¹, corresponding to the carbon-bromine bond.
Raman Spectroscopy:
Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is particularly sensitive to polar functional groups, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations.
For this compound, the Raman spectrum would be expected to show:
C-H stretching and bending modes: Prominent peaks corresponding to the vibrations of the long hydrocarbon chain.
C-C stretching: Bands in the 800-1200 cm⁻¹ region, providing information about the conformation of the alkyl chain.
C=O stretching: A band around 1740 cm⁻¹, though typically weaker than in the IR spectrum.
C-Br stretching: A distinct peak in the lower frequency region.
Studies on similar fatty acid methyl esters have shown that Raman spectroscopy can be used to determine chain length and degree of unsaturation, highlighting its utility in the detailed structural analysis of long-chain esters nist.govuni.luresearchgate.net.
Table 3: Expected Vibrational Spectroscopy Peaks for this compound
| Functional Group | FT-IR Wavenumber (cm⁻¹) | Raman Shift (cm⁻¹) | Intensity |
| C-H (alkyl) | 2850-3000 | 2850-3000 | Strong |
| C=O (ester) | ~1740 | ~1740 | Strong (IR), Medium (Raman) |
| C-O (ester) | 1100-1300 | 1100-1300 | Medium |
| C-Br | 500-700 | 500-700 | Medium-Weak |
X-ray Crystallography for Definitive Solid-State Structure Determination of Crystalline Derivatives
X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. Since this compound is a liquid at room temperature, direct analysis by single-crystal X-ray diffraction is not possible. However, it is a powerful technique for the structural elucidation of suitable crystalline derivatives.
To perform an X-ray crystallographic analysis, this compound would first need to be converted into a solid derivative that forms high-quality crystals. This could be achieved through various chemical modifications, such as:
Saponification and derivatization of the resulting carboxylic acid: The ester can be hydrolyzed to 2-bromotetradecanoic acid, which can then be reacted with a suitable aromatic amine or other reagent to form a crystalline amide or ester derivative.
Formation of a complex: In some cases, a liquid compound can be co-crystallized with another molecule to form a crystalline complex.
Once suitable crystals are obtained, X-ray diffraction analysis can provide precise information on:
Bond lengths and angles: Confirming the connectivity of the atoms.
Conformation: Determining the spatial arrangement of the long alkyl chain.
Stereochemistry: Unambiguously establishing the relative and absolute configuration if chiral centers are present.
Intermolecular interactions: Revealing how the molecules pack in the crystal lattice.
While no crystal structure of this compound or a simple derivative is currently available in public databases, the technique remains a vital tool for the definitive structural characterization of new compounds derived from it, provided they can be crystallized.
Theoretical and Computational Investigations of Ethyl Bromotetradecanoate
Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to explain the reactivity and stability of molecules like ethyl bromotetradecanoate by analyzing their electronic properties. DFT calculations can elucidate how the distribution of electrons influences the molecule's chemical behavior, providing a foundational understanding of its properties.
A significant application of DFT is the prediction of reaction pathways and the characterization of transition states. By mapping the potential energy surface of a reaction, DFT can identify the most energetically favorable route from reactants to products. This involves locating the transition state, which is the highest energy point along the reaction coordinate. For this compound, DFT could be used to model reactions such as nucleophilic substitution at the alpha-carbon (the carbon bonded to the bromine atom) or hydrolysis of the ester group.
Quantum chemical calculations are instrumental in estimating reaction pathways, including the energies of transition states and associated equilibria, which has led to their use in predicting unknown reactions. For instance, in reactions involving the displacement of the bromide ion, DFT can calculate the activation energy required, indicating the reaction's feasibility and rate. Such calculations would help in understanding its stability and reactivity in various chemical environments.
Table 1: Illustrative DFT-Calculated Activation Energies for a Hypothetical Nucleophilic Substitution Reaction of this compound. This table presents hypothetical data to illustrate the type of results obtained from DFT calculations for predicting reaction pathways. Actual values would require specific quantum chemical computations.
| Nucleophile | Solvent | Activation Energy (kJ/mol) | Reaction Type |
|---|---|---|---|
| OH⁻ | Water | 75 | SN2 |
| CN⁻ | DMSO | 65 | SN2 |
| H₂O | Water | 120 | Solvolysis (SN1) |
Frontier Molecular Orbital (FMO) theory is a key component of DFT-based reactivity analysis. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are crucial for predicting how a molecule will interact with other chemical species.
HOMO (Highest Occupied Molecular Orbital): Represents the ability of a molecule to donate electrons. For this compound, the HOMO is likely localized around the bromine atom and the oxygen atoms of the ester group, indicating these are potential sites for electrophilic attack. The HOMO determines the nucleophilicity or basicity of a molecule.
LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability of a molecule to accept electrons. The LUMO is expected to be centered on the alpha-carbon attached to the bromine atom, making it susceptible to nucleophilic attack. The LUMO determines the electrophilicity of the molecule.
The energy gap between the HOMO and LUMO is a critical reactivity descriptor; a smaller gap generally implies higher reactivity. Other DFT-derived descriptors, such as electronegativity, chemical hardness, and softness, can also be calculated to provide a more comprehensive picture of the molecule's reactivity.
Table 2: Representative Frontier Molecular Orbital Data and Reactivity Descriptors. This table contains representative data typical for a molecule like this compound, derived from DFT principles.
| Parameter | Value (Illustrative) | Implication for Reactivity |
|---|---|---|
| HOMO Energy | -6.5 eV | Moderate electron-donating ability |
| LUMO Energy | -0.8 eV | Good electron-accepting ability at the C-Br bond |
| HOMO-LUMO Gap | 5.7 eV | Indicates good kinetic stability |
| Electronegativity (χ) | 3.65 eV | Overall tendency to attract electrons |
| Chemical Hardness (η) | 2.85 eV | Resistance to change in electron distribution |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
While DFT provides a static picture of a molecule's electronic structure, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insights into conformational changes and intermolecular interactions.
For this compound, which has a long, flexible alkyl chain, MD simulations are invaluable for exploring its conformational landscape. The molecule can adopt numerous shapes (conformers) due to rotation around its single bonds. MD simulations can identify the most stable conformers and the energy barriers between them. This is crucial for understanding how the molecule might interact with other molecules, such as solvents or biological macromolecules. Furthermore, MD simulations can model how this compound molecules interact with each other in a condensed phase, providing information on properties like viscosity and diffusion.
Quantitative Structure-Reactivity Relationships (QSRR) Modeling
Quantitative Structure-Reactivity Relationships (QSRR) are computational models that correlate the chemical structure of a compound with its reactivity. These models use statistical methods to build a mathematical relationship between calculated molecular descriptors (like those from DFT) and experimentally measured reactivity data.
For a series of related α-bromo esters, a QSRR model could be developed to predict their reaction rates in a specific chemical transformation. Descriptors used in the model might include steric parameters (e.g., molecular volume), electronic parameters (e.g., partial atomic charges, HOMO/LUMO energies), and topological indices. While building a QSRR model requires a dataset of compounds with known reactivities, once established, it can be a highly efficient tool for predicting the reactivity of new or untested compounds like this compound without the need for further experiments or costly computations.
Computational Catalysis Studies Relevant to this compound Transformations
Computational methods are frequently used to study catalytic processes involving organic molecules. For this compound, this could involve modeling its transformation in the presence of a catalyst, such as in dehalogenation reactions or cross-coupling reactions. DFT calculations can be employed to investigate the mechanism of a catalyzed reaction, including the binding of the substrate to the catalyst, the elementary reaction steps, and the energy profile of the entire catalytic cycle.
For example, computational studies could explore the palladium-catalyzed cross-coupling of this compound with a nucleophile. These studies would help in understanding the role of the catalyst, identifying key intermediates, and explaining the observed selectivity of the reaction. Such insights are essential for optimizing existing catalytic systems and for the rational design of new, more efficient catalysts for transformations involving α-bromo esters.
Applications of Ethyl Bromotetradecanoate in Advanced Organic Synthesis and Material Science
As a Core Building Block in Divergent Synthesis of Complex Organic Architectures
The structure of ethyl bromotetradecanoate, featuring a reactive site at one end of a long aliphatic chain, makes it a suitable starting material for divergent synthesis strategies. This approach allows for the creation of a variety of complex molecules from a common intermediate. The bromo-ester functionality is key to its utility in building intricate molecular frameworks.
Precursor for Macrocyclic and Polymeric Systems
While specific examples of macrocyclization using this compound as the primary monomer are not extensively detailed in readily available literature, its bifunctional nature—a reactive bromine atom and an ester group—makes it a theoretical candidate for such reactions. In principle, under high-dilution conditions to favor intramolecular reactions, the compound could be transformed into a precursor for lactone-based macrocycles. This would typically involve converting the bromine to a nucleophilic group, which could then displace the ethoxy group of the ester, or vice versa after hydrolysis of the ester.
Its role as a building block for polymeric systems is more direct. The alkyl halide functionality can act as an initiator or a monomer component in various polymerization reactions, leading to polymers with long, hydrophobic side chains that can influence the material's physical properties, such as solubility, crystallinity, and thermal behavior.
Intermediate in the Synthesis of Specialty Reagents
This compound is a valuable intermediate in the preparation of more complex specialty reagents, particularly those used in organometallic chemistry and for surface modification.
Organometallic Reagents: The carbon-bromine bond can be converted into a carbon-metal bond. For instance, reaction with magnesium metal in dry ether would yield the corresponding Grignard reagent, ethyl 13-(magnesiobromo)tetradecanoate. This transformation inverts the polarity of the functional carbon from electrophilic to nucleophilic, creating a potent tool for forming new carbon-carbon bonds. Similarly, reaction with lithium metal can produce an organolithium reagent. These organometallic derivatives are powerful intermediates for introducing the C14 ester chain into larger molecules.
Quaternary Ammonium Salts: The reactivity of the alkyl bromide allows for facile quaternization of tertiary amines. This reaction produces long-chain quaternary ammonium salts (QAS), which are a class of cationic surfactants with applications as phase-transfer catalysts, disinfectants, and components in ionic liquids. The long tetradecanoate (B1227901) chain would confer significant surface activity to the resulting QAS.
Alkylation Reactions: As a primary alkyl halide, this compound is an effective alkylating agent. It can be used to introduce the 14-carbon ester chain onto various nucleophiles, such as phenoxides, thiolates, and carbanions, in classic nucleophilic substitution reactions. This is a fundamental transformation for building molecular complexity and synthesizing functionalized lipids or other long-chain organic molecules.
Role in the Development of Functional Materials
The distinct hydrophobic and reactive features of this compound are leveraged in the creation of advanced functional materials, including polymers and self-assembled systems.
Monomer for Polymerization Reactions
This compound can serve as a monomer or an initiator in controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). In ATRP, the alkyl bromide can act as an initiator to polymerize vinyl monomers. The resulting polymers would possess the ethyl tetradecanoate moiety at one end of the chain. This "end-functionalization" is crucial for creating block copolymers or for grafting polymers onto surfaces.
The compound's structure is also relevant in the context of chain transfer agents, which are used to control the molecular weight of polymers during free-radical polymerization. While thiols are more common, alkyl halides can also participate in chain transfer processes, influencing the final polymer architecture.
Component in Self-Assembled Systems or Nanomaterials
The long, saturated C14 alkyl chain is a key driver for self-assembly. Molecules derived from this compound can organize into ordered structures like micelles, vesicles, or monolayers due to hydrophobic interactions.
Surface Modification: The compound can be used to modify surfaces, imparting a hydrophobic character. For example, it can be attached to a hydrophilic surface (like silica (B1680970) or a polymer with appropriate functional groups) to create an amphiphilic interface. Such modified surfaces are important in applications ranging from chromatography to biocompatible materials.
Liquid Crystals: Long-chain aliphatic compounds are fundamental components of many liquid crystalline materials. While this compound itself is not a liquid crystal, it serves as a precursor for synthesizing molecules that exhibit liquid crystal phases. By attaching mesogenic (rigid, aromatic) groups to the alkyl chain, it is possible to design new liquid crystal compounds.
Catalytic Applications and Ligand Synthesis
The direct catalytic applications of this compound are limited. However, its importance lies in its role as a precursor for ligands used in catalysis. By functionalizing the alkyl chain, it is possible to synthesize specialized ligands for metal catalysts. For instance, a phosphine (B1218219) group could be introduced via reaction with a phosphide nucleophile, creating a long-chain phosphine ligand. The hydrophobic tail of such a ligand could be used to anchor a catalyst in a non-polar phase or to create a specific steric environment around the metal center, thereby influencing the catalyst's activity and selectivity.
Precursor for Bromine-Containing Catalysts or Ligands
The synthesis of catalysts and ligands often involves the use of molecules that can be readily modified and linked to a central metal atom or an organic scaffold. While bromo-compounds are frequently employed for this purpose, there is no specific evidence in the reviewed literature to suggest that this compound has been utilized in this capacity. The long, flexible tetradecanoate chain might introduce steric hindrance or conformational complexities that could be undesirable in the design of rigid and highly specific catalyst structures. Research in this area tends to favor more structurally defined bromo-aromatic or shorter-chain aliphatic bromo-compounds.
Future Research Directions and Unresolved Challenges
Development of Novel Stereoselective Synthetic Methods
The synthesis of specific stereoisomers of chiral molecules is a significant challenge in organic chemistry. For α-bromoesters like ethyl bromotetradecanoate, where the bromine atom is attached to a chiral center, controlling the stereochemistry is paramount for potential applications where specific enantiomers may exhibit distinct biological activities or physical properties. Future research will be directed towards creating enantiomerically pure forms of this and related long-chain bromoesters.
Promising research avenues include the advancement of organocatalytic asymmetric α-bromination. While demonstrated effectively for aldehydes and ketones, applying these methods to long-chain esters presents a new frontier. rsc.org Another area of intense interest is the use of chiral phase-transfer catalysts to achieve enantioselectivity, a method that has shown success for α-bromo ketones and could be adapted for ester substrates. nih.gov Furthermore, dynamic kinetic resolution, which combines the resolution of a racemic mixture with in situ racemization of the unwanted enantiomer, offers a powerful strategy for maximizing the yield of a single desired stereoisomer. nih.gov Investigating these methods for long-chain substrates will require overcoming challenges related to solubility and steric hindrance.
| Method | Potential Application for this compound | Key Challenges |
| Organocatalytic Asymmetric α-Bromination | Direct enantioselective introduction of bromine at the α-position. | Substrate solubility, catalyst efficiency with long alkyl chains. |
| Chiral Phase-Transfer Catalysis | Enantioselective synthesis from a racemic precursor. | Catalyst design for long-chain esters, reaction optimization. |
| Dynamic Kinetic Resolution | Maximizing the yield of a single enantiomer from a racemic mixture. | Development of suitable racemization and resolution conditions. |
| Baeyer-Villiger Oxidation | Enantioselective synthesis from chiral α-bromoketones. rug.nl | Multi-step process, potential for racemization. |
Exploration of Unconventional Reaction Media and Catalytic Systems
The principles of green chemistry are increasingly influencing the design of synthetic processes, pushing researchers to explore alternatives to conventional volatile organic solvents and harsh reagents. For the synthesis of this compound, which involves esterification and bromination, future work will focus on more sustainable and efficient reaction media and catalysts.
Unconventional Reaction Media: Ionic liquids (ILs) and deep eutectic solvents (DESs) are at the forefront of this exploration. ILs, particularly Brønsted acidic ionic liquids, have been shown to act as both solvents and catalysts for the esterification of long-chain fatty acids, offering benefits like high conversion rates and catalyst recyclability. nih.govnih.govresearchgate.netnih.gov DESs, which are mixtures of hydrogen bond donors and acceptors (e.g., choline (B1196258) chloride and urea), are non-toxic, biodegradable, and can also serve as effective solvents and catalysts for organic reactions. nih.govwikipedia.orgorganic-chemistry.org Their application to the synthesis of bromoesters is a promising area for future investigation.
Novel Catalytic Systems: Beyond traditional acid catalysts, biocatalysis offers a highly selective and environmentally benign alternative. Lipases, for instance, are widely used for the esterification of fatty acids and can operate under mild conditions. rug.nlmdpi.com The development of robust, immobilized lipases that can tolerate organic media and be reused for multiple cycles is a key research goal. rug.nl Additionally, dehalogenase enzymes, which catalyze the cleavage of carbon-halogen bonds, could be explored in reverse (i.e., for halogenation) or for the selective modification of bromoesters, opening up new biocatalytic routes. mdpi.commdpi.com Heterogeneous solid acid catalysts, such as sulfonated biochar or sulfated zirconia, also represent a sustainable option, simplifying product purification and catalyst recovery compared to homogeneous catalysts like sulfuric acid. mdpi.comresearchgate.netacs.orgacs.org
| System Type | Example | Advantages for this compound Synthesis |
| Unconventional Media | Ionic Liquids (ILs), Deep Eutectic Solvents (DESs) | Dual solvent/catalyst role, recyclability, low volatility, biodegradability (for DESs). nih.govnih.gov |
| Biocatalysts | Immobilized Lipases, Dehalogenases | High selectivity, mild reaction conditions, reduced waste. rug.nlmdpi.com |
| Heterogeneous Catalysts | Sulfonated Biochar, Sulfated Zirconia | Ease of separation, reusability, reduced corrosion and waste. mdpi.comresearchgate.net |
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch processing to continuous flow manufacturing represents a paradigm shift in chemical synthesis, offering significant advantages in safety, efficiency, and scalability. mdpi.compku.edu.cn For the synthesis of this compound, integrating these technologies could lead to more controlled and reproducible production.
Flow Chemistry: Continuous flow reactors, particularly microreactors, provide superior heat and mass transfer compared to batch reactors. mdpi.comresearchgate.net This enhanced control is crucial for managing potentially exothermic bromination reactions and for driving esterification equilibria towards the product. The synthesis of long-chain esters has been successfully demonstrated under flow conditions, achieving dramatic reductions in reaction time and temperature. researchgate.net Applying this to the synthesis of this compound could involve a telescoped process where esterification and subsequent bromination occur in sequential flow modules without the need for isolating intermediates. rsc.org This approach not only streamlines the synthesis but also allows for the safe handling of hazardous reagents. acs.orgacs.org
Automated Synthesis Platforms: The development of automated platforms that combine robotics with flow chemistry modules enables high-throughput synthesis and reaction optimization. nih.govmdpi.com Such systems can be programmed to perform multi-step syntheses, including the functionalization of fatty acids, and can rapidly screen a wide range of reaction conditions (e.g., catalysts, solvents, temperatures) to identify optimal parameters. nih.govnih.govresearchgate.net This accelerates the development cycle and facilitates the creation of libraries of related compounds for further study. The application of these automated systems to synthesize and functionalize long-chain bromoesters is a logical next step in modernizing lipid synthesis. wikipedia.org
Advanced Spectroscopic Techniques for In Situ Reaction Monitoring
A deeper understanding of reaction kinetics and mechanisms is essential for process optimization and control. Traditional offline analytical methods like chromatography often involve sampling and quenching, which may not accurately represent the state of the reaction mixture. Advanced spectroscopic techniques that allow for in situ, real-time monitoring are poised to overcome these limitations. This approach is a cornerstone of Process Analytical Technology (PAT), a framework encouraged by regulatory agencies to build quality into products by design through process understanding and control. nih.govwikipedia.orgresearchgate.netorganic-chemistry.org
For the synthesis of this compound, in situ Fourier Transform Infrared (FTIR) and Raman spectroscopy are particularly valuable.
In situ FTIR Spectroscopy: This technique can monitor the progress of esterification by tracking the disappearance of the carboxylic acid's carbonyl peak (~1710 cm⁻¹) and the appearance of the ester's carbonyl peak (~1740 cm⁻¹). nih.govnih.govacs.org It provides real-time kinetic data, allowing for the precise determination of reaction endpoints and the identification of any transient intermediates. researchgate.net
In situ Raman Spectroscopy: Raman spectroscopy is highly effective for monitoring bromination reactions. The disappearance of a reactant's C-H or other specific bond and the appearance of a product's C-Br bond can be tracked in real time. Current time information in Edmonton, CA. This technique is particularly advantageous for reactions in aqueous media, as water is a weak Raman scatterer. rsc.org It has been successfully used to monitor challenging reactions like halogen-lithium exchanges, demonstrating its utility for tracking reactive species. nih.govCurrent time information in Edmonton, CA.
The data generated from these in situ techniques can be used to build accurate kinetic models, optimize reaction conditions, and ensure consistent product quality in both laboratory and manufacturing settings. researchgate.netpku.edu.cn
| Spectroscopic Technique | Information Gained | Relevance to Synthesis |
| In Situ FTIR | Real-time concentration of reactants (carboxylic acid) and products (ester) via carbonyl bond vibrations. | Kinetic profiling of the esterification step, endpoint determination, mechanism investigation. nih.govacs.org |
| In Situ Raman | Real-time monitoring of C-Br bond formation and disappearance of reactant-specific bonds. | Kinetic profiling of the bromination step, detection of intermediates, process control. rsc.orgCurrent time information in Edmonton, CA. |
Synergistic Computational and Experimental Approaches
The integration of computational chemistry with experimental work provides a powerful synergy for understanding and predicting chemical reactivity. Density Functional Theory (DFT) has become an invaluable tool for elucidating reaction mechanisms, calculating energy barriers, and predicting the structures of intermediates and transition states. pku.edu.cn
For the synthesis of this compound, this synergistic approach can be applied in several ways:
Mechanism Elucidation: DFT calculations can be used to model the different potential pathways for both the acid-catalyzed esterification of tetradecanoic acid and the subsequent α-bromination. For instance, computational studies can compare the energetics of different esterification mechanisms (e.g., addition-elimination vs. carbocation pathways) and provide insight into the rate-determining step. nih.govnih.govresearchgate.net Similarly, the mechanism of bromination, whether proceeding through a bromonium ion or a radical pathway, can be investigated computationally. rsc.orgnih.govacs.org
Kinetic Modeling: The energy barriers for each step of a proposed mechanism, calculated using DFT, can be used to inform and validate kinetic models derived from experimental data (e.g., from in situ spectroscopy). researchgate.net This combined approach leads to a more robust and predictive understanding of the reaction kinetics.
Catalyst Design: Computational methods can aid in the rational design of new catalysts. For example, the interaction of different acidic catalysts with the carboxylic acid can be modeled to predict their relative activities for esterification. mdpi.com This allows for the in silico screening of potential catalysts before committing to resource-intensive experimental synthesis and testing.
By combining the predictive power of computational chemistry with the real-world validation of laboratory experiments, researchers can accelerate the development of more efficient, selective, and sustainable synthetic routes for this compound and other functionalized molecules. nih.gov
Q & A
Q. How can mixed-methods approaches enhance studies on this compound’s structure-activity relationships?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
